2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
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Overview
Description
2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reaction: The benzothiazole core is then subjected to a substitution reaction with 4-bromoacetophenone to introduce the phenyl group.
Amidation: The final step involves the amidation of the substituted benzothiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- 2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide
- 2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide
Uniqueness
2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropanamide group, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, potentially leading to distinct biological effects and applications.
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-5-10-16-15(11-12)21-17(23-16)13-6-8-14(9-7-13)20-18(22)19(2,3)4/h5-11H,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYJLHPNTGHZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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